Dihydroergosine is a naturally occurring alkaloid derived from the ergot fungus, specifically from the species Claviceps purpurea. It is part of a larger class of compounds known as ergot alkaloids, which are characterized by their complex tetracyclic structure. Dihydroergosine, along with its derivatives, has garnered attention due to its pharmacological effects, particularly in relation to the central nervous system.
Dihydroergosine is primarily sourced from ergot sclerotia, which are hard masses produced by the Claviceps fungi on cereal grains. These sclerotia contain various ergot alkaloids, including dihydroergosine, and have been used historically in traditional medicine. The compound can also be synthesized in laboratories using various chemical methods.
Dihydroergosine belongs to the group of ergot alkaloids, which are classified based on their biosynthetic origin and structural characteristics. This group includes other notable compounds such as ergotamine and ergometrine. Ergot alkaloids are further categorized into two main classes: peptide alkaloids and lysergic acid derivatives, with dihydroergosine being a derivative of lysergic acid.
The synthesis of dihydroergosine can be achieved through several methods:
The extraction process generally follows a series of steps:
Dihydroergosine has a complex molecular structure characterized by a tetracyclic ergoline backbone. Its chemical formula is , and it features multiple stereocenters that contribute to its pharmacological properties.
The stereochemistry of dihydroergosine plays a crucial role in its biological activity, influencing how it interacts with various receptors in the body.
Dihydroergosine undergoes several chemical reactions that are significant for its functionality:
These reactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the mechanisms involved and identify reaction products.
The mechanism of action of dihydroergosine primarily involves interaction with neurotransmitter receptors in the central nervous system. It exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which play critical roles in mood regulation and vascular function.
Research indicates that dihydroergosine may exert vasodilatory effects through these receptor interactions, contributing to its potential therapeutic applications in conditions like migraine headaches and peripheral vascular diseases .
Relevant analyses include:
Dihydroergosine has various applications in both clinical and research settings:
The pharmacological exploration of ergot alkaloids began in earnest in the mid-20th century, with researchers systematically modifying ergoline ring structures to enhance therapeutic properties. Dihydroergosine emerged during this period as part of a broader effort to hydrogenate ergot derivatives, specifically targeting the 9-10 position double bond of the ergoline nucleus. This structural modification aimed to reduce peripheral vasoconstrictive activity while preserving neurological receptor interactions. Early studies demonstrated that dihydroergosine retained high affinity for serotonin (5-HT1B/1D/1F), dopamine (D2), and adrenergic receptors—similar to its parent compound ergotamine—but exhibited altered binding kinetics. Crucially, saturation of the 9-10 bond significantly reduced arterial vasoconstriction potency by approximately 10-fold compared to ergotamine, thereby mitigating cardiovascular risks while maintaining central effects [2] [9].
Table 1: Receptor Binding Profile of Ergot Alkaloid Derivatives
Receptor Type | Ergotamine Affinity | Dihydroergosine Affinity | Pharmacological Consequence |
---|---|---|---|
5-HT1B | High | High | Trigeminal nerve inhibition |
5-HT1D | High | High | Neuropeptide release suppression |
Alpha-adrenergic | Very High | Moderate | Reduced vasoconstriction |
Dopamine D2 | Moderate | Moderate | Potential anti-emetic effects |
These pharmacological distinctions positioned dihydroergosine as a candidate for neurological applications, particularly migraine pathophysiology, where it potentially inhibited nociceptive signaling through ventroposteromedial thalamic pathways and suppressed calcitonin gene-related peptide (CGRP) release from trigeminal neurons. Unlike non-selective ergot derivatives, dihydroergosine’s receptor interaction profile suggested a lower risk of inducing peripheral vasospasm—a hypothesis supported by isolated tissue assays showing reduced contractile response in vascular smooth muscle preparations [2] [9].
Preclinical development of dihydroergosine focused on overcoming the pharmacokinetic limitations inherent to ergot alkaloids, particularly poor oral bioavailability caused by extensive hepatic first-pass metabolism. Radiolabeled tracer studies in rat models (using ³H-dihydroergosine) revealed critical absorption and distribution patterns: After intravenous administration, plasma concentrations followed biexponential decay with rapid distribution (t½α = 0.2 hr) and prolonged elimination phases (t½β = 12 hr), indicating extensive tissue binding. Oral administration resulted in absolute bioavailability of <5%, with preferential accumulation in liver, kidneys, and endocrine tissues [4].
Metabolic profiling identified four primary transformation pathways:
Table 2: Preclinical Pharmacokinetic Parameters of Dihydroergosine
Parameter | Intravenous | Oral Administration |
---|---|---|
Bioavailability | 100% | <5% |
Cmax | 9500 pg/mL | 250 pg/mL |
Tmax | 2 min | 45 min |
Volume of Distribution | 18 L/kg | Not applicable |
Major Elimination Route | Biliary (70%) | Biliary (85%) |
These findings catalyzed formulation innovations, particularly nasal delivery systems designed to bypass first-pass metabolism. Early prototypes demonstrated 40% intranasal bioavailability in canine models—eightfold higher than oral administration—with detectable CSF penetration within 15 minutes. This delivery approach leveraged the nasal cavity’s vascularized mucosa while avoiding gastric degradation and hepatic extraction, positioning dihydroergosine for potential migraine applications where rapid CNS exposure is critical [1] [8] [10].
Prior to computational modeling advances in the 1980s, dihydroergosine pharmacokinetics were analyzed using analog-hybrid simulation—a technique combining physical analogs with digital computation. Researchers in 1983 pioneered this approach by constructing electronic circuits mimicking the compound’s disposition characteristics, with voltage representing concentration and current representing metabolic flux. The model incorporated three key physiological phenomena observed in radiolabeled studies:
Table 3: Analog-Hybrid Model Parameters vs. In Vivo Observations
Parameter | Simulation Output | Experimental Data | Deviation |
---|---|---|---|
Plasma AUC (iv) | 980 pg·hr/mL | 1050 pg·hr/mL | 6.7% |
Biliary Excretion | 68% of dose | 71% of dose | 4.2% |
Enterohepatic Cycles | 2.3 cycles | 2.1 cycles | 9.5% |
Urinary Elimination | 6.8% of dose | 7.2% of dose | 5.6% |
The simulations accurately predicted the compound’s multiphasic elimination and explained its erratic oral absorption through sodium-dependent bile acid transporter interactions. Validation studies confirmed that inhibiting bile acid transport reduced dihydroergosine bioavailability by 60%—data consistent with the enterohepatic recirculation component in the analog model. This hybrid approach provided the first mechanistic explanation for dihydroergosine’s nonlinear pharmacokinetics and informed subsequent clinical formulation strategies that avoided gastrointestinal variability [4].
Compartmental Diagram of Analog-Hybrid Model
[Central Compartment] → (Hepatic Metabolism) → [Bile Reservoir] ↓ ↑ (Peripheral Distribution) (Enterohepatic Recycling) ↓ ↓ [Elimination] ←------------- [Intestinal Reabsorption]
While limited by 1980s computational power, these simulations established foundational principles for dihydroergosine’s disposition, notably predicting that bypassing gastrointestinal absorption would yield more consistent exposure—a hypothesis later validated in modern nasal powder formulations achieving 90% relative bioavailability [4] [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: